molecular formula C15H15NO4S B12656373 1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene CAS No. 55034-13-4

1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene

Katalognummer: B12656373
CAS-Nummer: 55034-13-4
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: ZLKCKSPGDUFNEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene is an organic compound with the molecular formula C15H15NO4S It is characterized by the presence of methoxy, nitro, and p-tolylthio groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene typically involves the nitration of 1,4-dimethoxy-2-(p-tolylthio)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy and p-tolylthio groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxides) are commonly employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary based on the substituents introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the methoxy and p-tolylthio groups can influence the compound’s reactivity and binding affinity to various targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dimethoxy-2-(p-tolylthio)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.

    1,4-Dimethoxy-6-nitrobenzene:

    1,4-Dimethoxy-2-nitrobenzene: Lacks both the p-tolylthio group and has the nitro group in a different position, leading to distinct chemical behavior.

Uniqueness

1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by its similar compounds. The presence of both the nitro and p-tolylthio groups allows for a diverse range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

55034-13-4

Molekularformel

C15H15NO4S

Molekulargewicht

305.4 g/mol

IUPAC-Name

2,5-dimethoxy-1-(4-methylphenyl)sulfanyl-3-nitrobenzene

InChI

InChI=1S/C15H15NO4S/c1-10-4-6-12(7-5-10)21-14-9-11(19-2)8-13(16(17)18)15(14)20-3/h4-9H,1-3H3

InChI-Schlüssel

ZLKCKSPGDUFNEI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC2=CC(=CC(=C2OC)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.